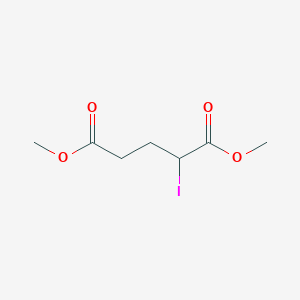
Pentanedioic acid, 2-iodo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 2-iodo-, dimethyl ester is an organic compound with the molecular formula C7H11IO4 It is a derivative of glutaric acid, where two ester groups and an iodine atom are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-iodo-, dimethyl ester typically involves the esterification of glutaric acid derivatives followed by iodination. One common method includes the reaction of dimethyl glutarate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-iodo-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as amides, thioesters, or ethers.
Reduction: Formation of diols or alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Pentanedioic acid, 2-iodo-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-iodo-, dimethyl ester involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, allowing the formation of various substituted derivatives. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the carbon chain.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, dimethyl ester: A non-iodinated derivative with similar ester groups but lacking the iodine atom.
Pentanedioic acid, 2-oxo-, dimethyl ester: Contains a keto group instead of an iodine atom, leading to different reactivity and applications.
Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a methyl group instead of an iodine atom, affecting its chemical properties and reactivity.
Uniqueness
Pentanedioic acid, 2-iodo-, dimethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications. The iodine atom enhances the compound’s ability to undergo substitution reactions and serves as a useful functional group in synthetic chemistry.
Properties
CAS No. |
112221-13-3 |
|---|---|
Molecular Formula |
C7H11IO4 |
Molecular Weight |
286.06 g/mol |
IUPAC Name |
dimethyl 2-iodopentanedioate |
InChI |
InChI=1S/C7H11IO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
OGGVELOUCXJSFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















